4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine
Description
Background on Triazole-Oxadiazole Heterocyclic Systems
1,2,3-Triazoles are five-membered aromatic rings containing two carbon and three nitrogen atoms, celebrated for their thermodynamic stability and synthetic versatility. The Huisgen cycloaddition, particularly when catalyzed by copper or ruthenium, enables regioselective formation of 1,4- or 1,5-disubstituted triazoles, respectively. These heterocycles serve as bioisosteres for amides and esters, resisting enzymatic degradation while maintaining hydrogen-bonding capabilities critical for target engagement. In pharmaceutical contexts, triazoles feature prominently in drugs like tazobactam, where their electron-rich nature facilitates β-lactamase inhibition.
1,2,4-Oxadiazoles, conversely, are oxygen-nitrogen heterocycles renowned for their planar geometry and high dipole moments (~3.5 D). This polarity enables strong interactions with hydrophobic enzyme pockets while maintaining metabolic stability. The oxadiazole ring acts as a bioisostere for carboxylic acids, circumventing ionization-related absorption issues. Recent studies demonstrate their efficacy as kinase inhibitors and antimicrobial agents, with derivatives showing sub-micromolar IC~50~ values against cancer cell lines. When combined, triazole-oxadiazole hybrids exploit complementary electronic profiles—the triazole’s basicity (pK~a~ ~10–12) pairs with the oxadiazole’s electron-withdrawing character, creating π-conjugated systems capable of intercalation or allosteric modulation.
Historical Development of Benzodioxole-Containing Heterocycles
The 1,3-benzodioxole system, characterized by a fused benzene and dioxole ring, emerged as a privileged scaffold in natural product chemistry. Safrole, a benzodioxole derivative from sassafras oil, laid the foundation for synthetic analogs like piperonyl butoxide, an insecticide synergist. The methylenedioxy group (-O-CH~2~-O-) enhances lipid solubility and metabolic resistance through steric shielding of ethereal oxygens.
In medicinal chemistry, benzodioxole incorporation improved pharmacokinetic profiles of early antipsychotics and antivirals. For instance, the antiretroviral drug efavirenz utilizes a benzodioxolane motif to resist cytochrome P450 oxidation. Modern applications focus on leveraging benzodioxole’s ability to engage aryl hydrocarbon receptors (AhR) and modulate oxidative stress pathways. Hybridization with triazoles and oxadiazoles represents a strategic evolution, combining metabolic stability with target versatility.
Significance of Hybrid Heterocyclic Molecules in Medicinal Chemistry
Hybrid heterocycles merge pharmacophores from distinct bioactive scaffolds, often yielding compounds with synergistic or polypharmacological effects. The triazole-oxadiazole-benzodioxole architecture exemplifies this approach:
- Triazole : Enhances solubility via N-H hydrogen bonding while providing sites for derivatization.
- Oxadiazole : Imparts rigidity, reducing entropic penalties during target binding.
- Benzodioxole : Increases membrane permeability and duration of action via logP modulation.
Such hybrids address limitations of single-heterocycle drugs, such as poor bioavailability or narrow target spectra. A 2022 review highlighted triazole-oxadiazole conjugates as potent tubulin polymerization inhibitors, with benzodioxole variants showing 10-fold selectivity over non-hybrid analogs in breast cancer models.
Research Objectives and Scope
This article elucidates the design rationale, synthetic challenges, and structure-activity relationships (SAR) of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine. Key objectives include:
- Analyzing the electronic effects of substituents on triazole-oxadiazole conjugation.
- Evaluating benzodioxole’s role in modulating blood-brain barrier penetration.
- Assessing ethoxyphenyl’s contribution to solubility and CYP450 interactions.
The scope encompasses synthetic methodologies, computational docking studies, and comparative analyses with analogous hybrids, excluding formulation or toxicological assessments per submission guidelines.
Structural Uniqueness and Research Relevance
The compound’s structure integrates three regions of pharmacological interest:
- Triazolamine Core : The 5-amino group (-NH~2~) at position 5 provides a hydrogen-bond donor, critical for interactions with kinase ATP pockets.
- Oxadiazole Linker : Positioned at C4, the 1,2,4-oxadiazole imposes a 120° bond angle between triazole and benzodioxole, optimizing spatial alignment for target engagement.
- Benzodioxole-5-yl Group : The 5-position substitution on benzodioxole directs the methylenedioxy moiety away from the oxadiazole, minimizing steric clashes during synthesis.
Quantum mechanical calculations predict a dipole moment of 5.2 D, favoring membrane penetration. Molecular dynamics simulations suggest the ethoxyphenyl group adopts a perpendicular orientation relative to the triazole plane, potentially shielding the amine from first-pass metabolism. These attributes position the compound as a lead for neurodegenerative and oncology applications, where multitarget engagement is advantageous.
Properties
IUPAC Name |
5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-ethoxyphenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O4/c1-2-26-13-6-4-12(5-7-13)25-17(20)16(22-24-25)19-21-18(23-29-19)11-3-8-14-15(9-11)28-10-27-14/h3-9H,2,10,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEJWYRHXLQCRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling with the triazole moiety under specific reaction conditions. Common reagents used in these reactions include various organic solvents, catalysts, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its potential use in materials science, such as in the development of new polymers and advanced materials
Mechanism of Action
The mechanism of action of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Aromatic Rings
1-(4-Ethoxyphenyl)-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-1H-1,2,3-Triazol-5-amine ()
- Key Difference : Replaces the benzodioxole group with a 4-methoxyphenyl substituent on the oxadiazole.
- Electronic effects differ: methoxy is a moderate electron donor, while benzodioxole’s oxygen atoms enhance electron density, possibly affecting binding to targets like enzymes or receptors .
4-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]-1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-Triazol-5-amine ()
- Key Difference : Incorporates a trifluoromethylphenyl group on the triazole and a methylphenyl group on the oxadiazole.
- Implications: The electron-withdrawing trifluoromethyl group may enhance metabolic stability and alter dipole moments, influencing membrane permeability.
Heterocyclic Modifications
5-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3,4-Oxadiazol-2-amine ()
- Key Difference : Replaces the triazole-amine with a simpler oxadiazol-2-amine and substitutes benzodioxole with benzoxazole.
- Implications: Benzoxazole’s nitrogen atom (vs. benzodioxole’s oxygen) creates a more electron-deficient system, which could alter binding selectivity in medicinal applications.
4-(Benzo[d]thiazol-2-yl)-1-(2-Nitrophenyl)-1H-1,2,3-Triazol-5-amine ()
- Key Difference : Uses a nitro group (electron-withdrawing) on the phenyl ring and a benzothiazole moiety.
- Implications: The nitro group may confer redox activity or toxicity risks, limiting therapeutic utility compared to the target compound’s ethoxy group.
Biological Activity
The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The molecular structure of the compound features several key functional groups that contribute to its biological activity:
- Benzodioxole moiety : Known for its role in various pharmacological activities.
- Oxadiazole ring : Often associated with antimicrobial and anti-inflammatory properties.
- Triazole ring : Recognized for its antifungal and anticancer activities.
The synthesis typically involves multi-step organic reactions. A common synthetic route includes the formation of the oxadiazole ring through the reaction of hydrazine derivatives with carboxylic acid derivatives followed by cyclization. The triazole moiety is usually formed via a Huisgen cycloaddition reaction involving azides and alkynes under controlled conditions.
Antimicrobial Properties
Research has indicated that compounds containing benzodioxole and oxadiazole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to the target compound demonstrate effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amines | E. coli | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro assays have shown that it can inhibit cell proliferation in breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values ranging from 10 to 20 µM .
Case Studies
In a notable study published in Pharmaceutical Biology, researchers synthesized a series of triazole derivatives and assessed their biological activities. The results indicated that the presence of the benzodioxole moiety significantly enhanced the cytotoxic effects against cancer cells compared to similar compounds lacking this structure .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies suggest a high affinity for targets involved in cancer progression and inflammation pathways. The predicted binding energies indicate that the compound may effectively inhibit key enzymes involved in these processes .
Q & A
Basic: What synthetic strategies are commonly employed for synthesizing this compound?
Answer:
The compound is typically synthesized via multi-step routes involving heterocyclic condensation and cyclization. Key steps include:
- Oxadiazole Formation : Cyclization of acylthiosemicarbazides using reagents like POCl₃ at elevated temperatures (120°C) to form the 1,2,4-oxadiazole ring .
- Triazole Assembly : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, followed by functionalization of the ethoxyphenyl and benzodioxol groups .
- Purification : Column chromatography with silica gel (e.g., hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures .
Basic: Which spectroscopic and analytical techniques are essential for structural validation?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of triazole/oxadiazole rings and substituent positions (e.g., benzodioxol protons at δ 6.8–7.1 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : For absolute configuration determination and hydrogen-bonding network analysis (e.g., N–H···O interactions in the triazole-amine group) .
Advanced: How can regioselectivity challenges in oxadiazole/triazole formation be addressed?
Answer:
Regioselectivity is influenced by:
- Reagent Choice : POCl₃ favors 1,2,4-oxadiazole formation over competing 1,3,4-isomers due to its electrophilic activation mechanism .
- Computational Modeling : Density Functional Theory (DFT) can predict transition-state energies and guide solvent selection (e.g., DMF enhances cyclization efficiency) .
- Kinetic Control : Lower reaction temperatures (e.g., 80°C) minimize thermodynamic product formation .
Advanced: What methodologies resolve contradictions in reported biological activity data?
Answer:
Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ variations) arise from:
- Assay Variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) and use reference strains (e.g., E. coli ATCC 25922) .
- Compound Purity : Validate via HPLC (≥95% purity) to exclude byproduct interference .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., ethoxy vs. methoxy groups) to isolate pharmacophore contributions .
Basic: What are the key structural motifs influencing this compound’s physicochemical properties?
Answer:
- Benzodioxol Group : Enhances lipophilicity (logP ~3.2) and membrane permeability .
- Ethoxyphenyl Substituent : Stabilizes π-π stacking with aromatic residues in target proteins .
- Triazole-Oxadiazole Core : Rigid planar structure supports intermolecular hydrogen bonding, critical for crystalline lattice stability .
Advanced: How can computational tools optimize reaction design for scaled synthesis?
Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian 16) model intermediates and transition states to identify low-energy pathways .
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst loading) .
- Process Simulation : Aspen Plus® integrates thermodynamic data to optimize batch reactor parameters (e.g., temperature gradients) .
Basic: What are standard protocols for evaluating this compound’s stability under experimental conditions?
Answer:
- Thermal Stability : TGA/DSC analysis (heating rate 10°C/min, N₂ atmosphere) to assess decomposition above 200°C .
- Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC .
- Solution Stability : Store in amber vials at 4°C with desiccants to prevent hydrolysis of the oxadiazole ring .
Advanced: What crystallographic insights explain its molecular packing and solubility?
Answer:
- Hydrogen-Bonding Networks : N–H···O interactions between triazole-amine and oxadiazole oxygen stabilize the crystal lattice, reducing aqueous solubility .
- π-Stacking : Benzodioxol and ethoxyphenyl groups form offset face-to-face interactions, contributing to melting points >250°C .
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., 12% H-bonding, 30% van der Waals) to correlate with dissolution kinetics .
Basic: How is biological activity screening typically designed for this compound?
Answer:
- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus), Gram-negative (P. aeruginosa), and fungal (C. albicans) strains .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to determine selectivity indices .
- Enzyme Inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition) with IC₅₀ calculations .
Advanced: What strategies improve target specificity in SAR studies?
Answer:
- Molecular Docking : AutoDock Vina screens against protein databases (e.g., PDB ID 1QPE) to prioritize modifications enhancing binding affinity .
- Isosteric Replacement : Substitute benzodioxol with bioisosteres (e.g., coumarin) to retain activity while reducing off-target effects .
- Proteomics : SILAC-based profiling identifies off-target interactions in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
